molecular formula C7H2BrF3N2O4 B6310963 2,4-Dinitro-5-(trifluoromethyl)bromobenzene CAS No. 2088945-57-5

2,4-Dinitro-5-(trifluoromethyl)bromobenzene

Cat. No.: B6310963
CAS No.: 2088945-57-5
M. Wt: 315.00 g/mol
InChI Key: AHEZUBLSZFOWGM-UHFFFAOYSA-N
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Description

2,4-Dinitro-5-(trifluoromethyl)bromobenzene is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of nitro, trifluoromethyl, and bromo groups attached to a benzene ring, making it a versatile compound in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 2,4-Dinitro-5-(trifluoromethyl)bromobenzene typically involves nitration and bromination reactions. One common method includes the nitration of 5-(trifluoromethyl)benzene followed by bromination. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bromine or N-bromosuccinimide for bromination .

Chemical Reactions Analysis

2,4-Dinitro-5-(trifluoromethyl)bromobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances the reactivity of the bromine atom towards nucleophilic substitution.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts and boron reagents.

Scientific Research Applications

2,4-Dinitro-5-(trifluoromethyl)bromobenzene is utilized in various scientific research applications:

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Its unique structure makes it a valuable intermediate in the development of pharmaceutical compounds.

    Material Science: It is used in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,4-Dinitro-5-(trifluoromethyl)bromobenzene involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the nitro and trifluoromethyl groups. These groups increase the electrophilicity of the bromine atom, facilitating nucleophilic substitution reactions. The compound can also undergo reduction reactions, where the nitro groups are reduced to amino groups, altering its chemical properties .

Comparison with Similar Compounds

2,4-Dinitro-5-(trifluoromethyl)bromobenzene can be compared with other similar compounds such as:

    1-Bromo-2,4-dinitrobenzene: Similar in structure but lacks the trifluoromethyl group, making it less reactive in certain nucleophilic substitution reactions.

    2,4-Dinitro-5-(trifluoromethyl)chlorobenzene: Similar but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.

The presence of the trifluoromethyl group in this compound enhances its reactivity and makes it a more versatile compound in various chemical reactions.

Properties

IUPAC Name

1-bromo-2,4-dinitro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2O4/c8-4-1-3(7(9,10)11)5(12(14)15)2-6(4)13(16)17/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEZUBLSZFOWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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